2,3-Dichloro-6-fluorobenzylamine

Vue d'ensemble

Description

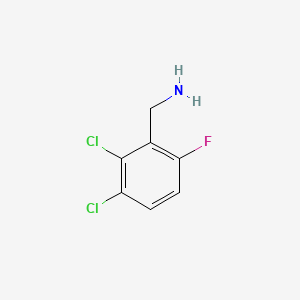

2,3-Dichloro-6-fluorobenzylamine is an organic compound with the molecular formula C7H6Cl2FN. It is a derivative of benzylamine, where the benzene ring is substituted with two chlorine atoms at the 2 and 3 positions and a fluorine atom at the 6 position. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-6-fluorobenzylamine typically involves the chlorination and fluorination of benzylamine derivatives. One common method includes the reaction of 2,3-dichlorobenzylamine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Dichloro-6-fluorobenzylamine undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: DDQ in acetonitrile or dichloromethane at room temperature.

Reduction: LiAlH4 in ether or tetrahydrofuran (THF) under reflux conditions.

Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include imines, reduced amine derivatives, and substituted benzylamine derivatives, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

2,3-Dichloro-6-fluorobenzylamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.

Mécanisme D'action

The mechanism of action of 2,3-Dichloro-6-fluorobenzylamine involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the substituents on the benzene ring. The pathways involved may include oxidative stress, signal transduction, and metabolic processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3-Dichlorobenzylamine: Lacks the fluorine atom, which may result in different reactivity and biological activity.

2,6-Dichlorobenzylamine: Has chlorine atoms at different positions, affecting its chemical properties and applications.

3,4-Dichlorobenzylamine: Another positional isomer with distinct chemical behavior.

Uniqueness

2,3-Dichloro-6-fluorobenzylamine is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .

Activité Biologique

2,3-Dichloro-6-fluorobenzylamine is an organic compound with significant potential in biological research and medicinal chemistry. Its unique structure, characterized by the presence of two chlorine atoms and one fluorine atom on a benzylamine framework, allows it to interact with various biological targets. This article delves into its biological activities, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClFN

- Molecular Weight : Approximately 194.08 g/mol

- Physical State : Colorless to pale yellow liquid

- Solubility : Soluble in organic solvents

Biological Activities

The compound has been studied for several biological activities, including:

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes within the cells.

- Antiviral Activity : Preliminary studies suggest potential antiviral properties, making it a candidate for further investigation in the treatment of viral infections.

- Enzyme Inhibition : The compound may act as an inhibitor or activator of specific enzymes, which could lead to therapeutic applications in various diseases. The precise mechanisms involve interactions with molecular targets that modulate biochemical pathways related to oxidative stress and signal transduction.

The mechanism by which this compound exerts its biological effects is complex and involves:

- Interaction with Enzymes : The compound can inhibit or activate enzymes based on its structural features. This interaction can alter metabolic pathways and affect cellular functions.

- Oxidative Stress Modulation : It is hypothesized that the compound may influence oxidative stress pathways, which are crucial in many diseases, including cancer and neurodegeneration.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Antiviral | Potential activity against specific viral strains | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Notable Research Findings

- Antimicrobial Efficacy : A study demonstrated that this compound showed significant inhibition of bacterial growth in vitro, suggesting its potential as a novel antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined for various strains.

- Pharmacological Studies : In pharmacological evaluations, this compound was found to modulate enzyme activity linked to inflammatory pathways, indicating its potential utility in treating inflammatory diseases.

- Structure-Activity Relationship (SAR) : Research focusing on the SAR of related compounds has shown that modifications in the halogen substituents can significantly impact biological activity. For instance, replacing one chlorine atom with other electron-withdrawing groups affected the potency of enzyme inhibition .

Propriétés

IUPAC Name |

(2,3-dichloro-6-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2FN/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKOSZMSZGNUDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CN)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901281408 | |

| Record name | 2,3-Dichloro-6-fluorobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901281408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886501-27-5 | |

| Record name | 2,3-Dichloro-6-fluorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-6-fluorobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901281408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.